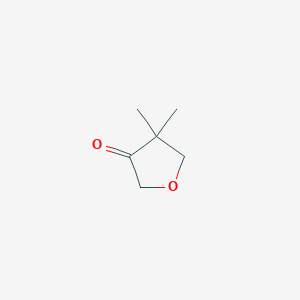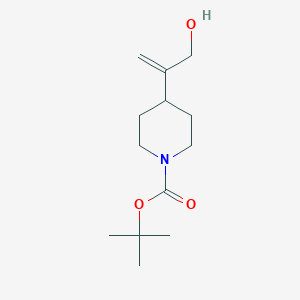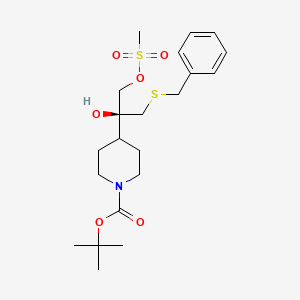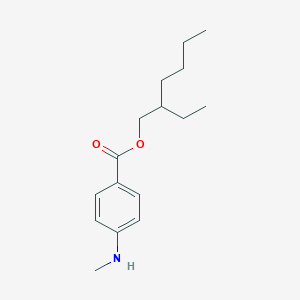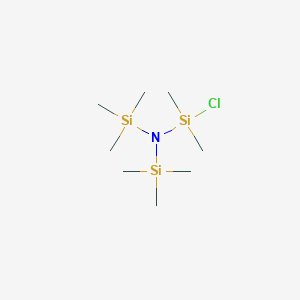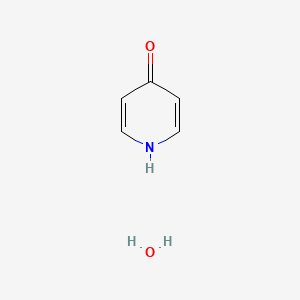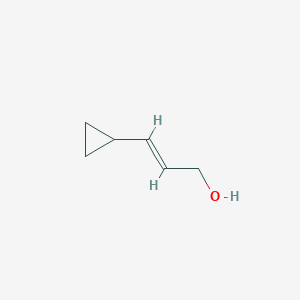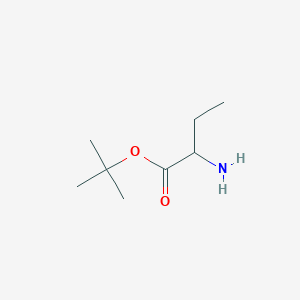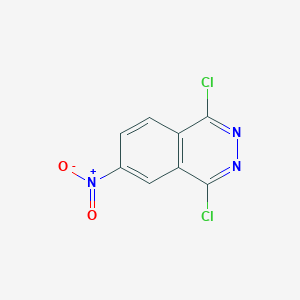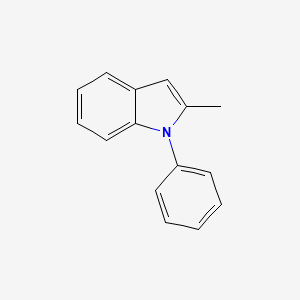
2-Methyl-1-phenyl-1h-indole
Descripción general
Descripción
“2-Methyl-1-phenyl-1h-indole” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis, a chemical reaction that produces the indole ring system from phenylhydrazine and a carbonyl compound . In the case of “2-Methyl-1-phenyl-1h-indole”, the specific synthesis process may vary depending on the desired substitutions on the indole ring .Molecular Structure Analysis
The molecular structure of “2-Methyl-1-phenyl-1h-indole” consists of a benzene ring fused to a pyrrole ring, forming the indole moiety . The 2-position of the indole is substituted with a methyl group, and the 1-position is substituted with a phenyl group .Chemical Reactions Analysis
Indole derivatives, including “2-Methyl-1-phenyl-1h-indole”, can undergo various chemical reactions. For instance, they can react with nitrogen dioxide or nitrous acid in benzene . They can also react with malondialdehyde (MDA) and 4-hydroxyalkenals to afford a stable chromophore .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-phenyl-1h-indole” can be inferred from similar compounds. For instance, 1-Methyl-2-phenylindole has a molecular formula of C15H13N and an average mass of 207.270 Da . The exact properties of “2-Methyl-1-phenyl-1h-indole” would need to be determined experimentally.Aplicaciones Científicas De Investigación
Chemical Properties and Solubility
2-Phenyl-1H-indole, a structurally related compound to 2-Methyl-1-phenyl-1H-indole, has been studied for its solubility in organic solvents. The solubility of this compound in various solvents increases with temperature, and the mixing process is spontaneous, indicating potential applications in organic syntheses (Liu et al., 2020).
Antiproliferative Properties
Research on 3-methyl-2-phenyl-1H-indoles, closely related to 2-Methyl-1-phenyl-1H-indole, shows significant antiproliferative activity on human tumor cell lines, suggesting potential in cancer therapy. The inhibition of topoisomerase II, a key enzyme in DNA replication, is a notable mechanism of action (Zidar et al., 2020).
Reactivity with Aromatic Amines
2-Phenyl-1H-indole's reactivity with various aromatic amines under anodic oxidation has been studied, producing a range of products depending on the conditions. This reactivity offers insights into the potential use of these compounds in synthetic organic chemistry (Greci et al., 2000).
Synthesis and Biological Activity
Synthesis of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, akin to 2-Methyl-1-phenyl-1H-indole, has been achieved using eco-friendly methods. These compounds exhibit anti-inflammatory, antioxidant, and antimicrobial activities, highlighting their potential in pharmaceutical applications (Sravanthi et al., 2015).
Applications in Dye Synthesis
Studies on thiazolylazo indole dyes, which include compounds like 2-phenyl-1H-indole, reveal their utility in dye synthesis. X-ray diffraction analyses of these dyes suggest potential applications in material sciences and colorimetry (Seferoğlu et al., 2009).
Corrosion Inhibition
Research on 3-amino alkylated indoles, structurally similar to 2-Methyl-1-phenyl-1H-indole, indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This suggests potential industrial applications in protecting metals (Verma et al., 2016).
Use in Fuel Cell Technology
Indole-based organic anode catalysts, including derivatives of 2-phenyl-1H-indole, demonstrate potential in glucose electrooxidation for fuel cells. This indicates their application in renewable energy technologies (Hamad et al., 2021).
Crystal Structure Analysis
Crystal structure analyses of compounds like 5-chloro-2-hydroxybenzoyl-2-(2-methyl-1H-indol-3-yl)nicotinonitrile, closely related to 2-Methyl-1-phenyl-1H-indole, provide insights into their molecular geometry and interactions. This information is crucial for material science and pharmaceutical applications (Vimala et al., 2015).
Reactions with Nitrogen Dioxide
Studies on the reaction of 2-phenyl-1H-indole with nitrogen dioxide offer insights into the chemical behavior of indolic compounds, which could be crucial for synthetic chemistry and drug development (Astolfi et al., 2006).
Direcciones Futuras
Indole derivatives, including “2-Methyl-1-phenyl-1h-indole”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are gaining a lot of importance in medicinal chemistry due to their physiological activity . Therefore, the future directions in the research of “2-Methyl-1-phenyl-1h-indole” could involve further exploration of its biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
2-methyl-1-phenylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNINGVLXWVAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506767 | |
| Record name | 2-Methyl-1-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenyl-1h-indole | |
CAS RN |
16176-77-5 | |
| Record name | 2-Methyl-1-phenyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16176-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



